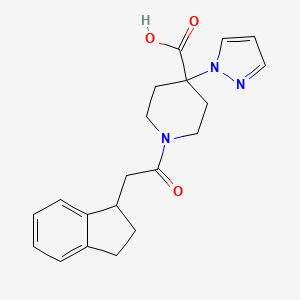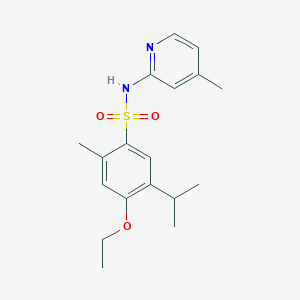![molecular formula C18H20ClN3O3S B5350676 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, commonly known as CP-690,550, is a synthetic small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. It has been found to have potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions.
作用機序
CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which in turn blocks the downstream signaling of various cytokines involved in immune responses. This results in the suppression of immune cell activation and the reduction of inflammation.
Biochemical and physiological effects:
CP-690,550 has been found to have a number of biochemical and physiological effects, including the suppression of T cell proliferation and cytokine production, the inhibition of B cell activation and antibody production, and the reduction of inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of CP-690,550 for lab experiments is its high potency and selectivity for 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which allows for precise modulation of immune responses. However, one limitation is that it may also inhibit other 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide family members, such as 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide1 and 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide2, which could result in unwanted side effects.
将来の方向性
There are several potential future directions for the research and development of CP-690,550. One area of interest is the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions, such as systemic lupus erythematosus and asthma. Another direction is the development of more selective 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3 inhibitors that could minimize the risk of off-target effects. Additionally, there is ongoing research into the use of CP-690,550 in combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects in the treatment of autoimmune diseases.
合成法
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with N-phenylpiperazine to yield the intermediate N-phenyl-4-chloro-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the sulfonation of the resulting amine with sulfuric acid to produce CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been found to be a potent inhibitor of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines involved in immune responses.
特性
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-9-11-22(12-10-21)26(24,25)17-13-14(7-8-16(17)19)18(23)20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLZHYTJKCXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)


![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)


![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)
![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)
![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)